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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

Cat. No.: B053616

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of key intermediates for the anti-epileptic drug
Cenobamate, starting from (R)-1-(2-Chlorophenyl)ethanol and its derivatives. The protocols
provided are based on established synthetic routes, including those employing enzymatic
reactions to achieve high stereoselectivity.

Introduction

Cenobamate, chemically known as [(1R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl) ethyl] carbamate,
is an FDA-approved medication for the treatment of partial-onset seizures in adults.[1][2] The
synthesis of Cenobamate involves the creation of chiral intermediates, with the stereochemistry
at the ethylamine backbone being crucial for its therapeutic activity. A key chiral building block
in this synthesis is (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol. This document outlines
the synthetic pathways to this intermediate, starting from precursors related to (R)-1-(2-
Chlorophenyl)ethanol.

Synthetic Pathways

Two primary routes for the synthesis of the key intermediate, (R)-1-(2-chlorophenyl)-2-(2H-
tetrazol-2-yl)ethanol, have been identified.

Route 1: From (R)-2-Chlorostyrene Oxide
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This pathway involves the reaction of (R)-2-chlorostyrene oxide with 1H-tetrazole. (R)-2-

chlorostyrene oxide can be synthesized from (R)-1-(2-chlorophenyl)ethane-1,2-diol, a

derivative of (R)-1-(2-Chlorophenyl)ethanol.

Route 2: From 2-Bromo-1-(2-chlorophenyl)ethanone

This route begins with the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with 1H-tetrazole to

produce a ketone intermediate. This intermediate then undergoes an asymmetric enzymatic

reduction to yield the desired (R)-alcohol.

Data Summary

The following tables summarize the quantitative data associated with the key reaction steps.

Table 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol from its corresponding

ketone via Enzymatic Reduction

Parameter Value

Reference

1-(2-chlorophenyl)-2-(2H-

tetrazol-2-yl)ethanone

Substrate

[1]3]

Oxidoreductase from Candida

Enzyme magnoliae (in RB791 cells) 3]
Conversion >99% [3]
Enantiomeric Excess (ee) >99% [1][3]
Reaction Time 48 hours [3114]
Scale 5049 [3]

Table 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
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Parameter Value Reference
Reactant Chlorosulfonyl isocyanate [3]

Solvent Tetrahydrofuran (THF) [2][3]

Yield 86% [3]

Optical Purity 99.9% [4]

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol via Enzymatic
Reduction

This protocol is adapted from patent literature describing the enantioselective reduction of the
ketone intermediate.[3]

Materials:

1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone

o RB791 cells transfected with expression constructs for oxidoreductase from Candida
magnoliae

 Buffer solution (e.g., 100 mM TEA, pH 8, 1mM MgCI2, 10% glycerol)[4]
o Ethyl acetate

» 10% Brine solution

Procedure:

o To a suitable reaction vessel, add 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone (50 g) and
the buffer solution.

e Add the RB791 cell culture containing the oxidoreductase.

« Stir the reaction mixture at room temperature for 48 hours.
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Monitor the reaction for the conversion of the ketone to the alcohol (target >98%).

Upon completion, add ethyl acetate (500 mL) to the reaction mixture.

Separate the organic layer and wash it three times with 10% brine solution (3 x 500 mL).

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced
pressure to obtain (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol as an oily residue.

Protocol 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
This protocol describes the carbamoylation of the chiral alcohol intermediate.[2][3]

Materials:

¢ (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

o Chlorosulfonyl isocyanate

o Tetrahydrofuran (THF), anhydrous

o Water, deionized

o Ethyl acetate

 |sopropanol

Heptane
Procedure:

e Dissolve (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol in anhydrous THF and cool the
solution to -10 to -20°C.

o Slowly add chlorosulfonyl isocyanate to the cooled solution while maintaining the
temperature.

 Stir the reaction mixture at this temperature until the reaction is complete.
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e Quench the reaction by adding the mixture to pre-cooled water.

o Add ethyl acetate and allow the mixture to warm to room temperature.

o Separate the organic layer, and extract the agueous layer with ethyl acetate.

o Combine the organic layers, wash with water, and then with brine.

» Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

e The crude product can be purified by crystallization from a solvent system such as
isopropanol/heptane to yield Cenobamate.

Visualizations

Diagram 1: Overall Synthesis Pathway of Cenobamate
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Route A: From Styrene Oxide Route B: From Bromo-ketone
(R)-1-(2-Chlorophenyl)ethane-1,2-diol 2-Bromo-1-(2-chlorophenyl)ethanone
Tosylation & 1H-Tetrazole,
Epoxidation K2CO3
\ \
(R)-2-Chlorostyrene Oxide 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone
1H-Tetrazole, Enzymatic
Base Reduction
\ \
(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

Carbamoylation

Cenobamate

Click to download full resolution via product page
Caption: Synthetic routes to Cenobamate intermediates.

Diagram 2: Experimental Workflow for Enzymatic Reduction

Enzymatic Reduction:

Start: Add Enzyme _ - Oxidoreductase Reaction Complete | Etéﬂlf:eﬂzt\glgiﬁggéﬂon Isolate & Purify Final Product:
Ketone Intermediate - - Buffer - y_ Brina Wash (R)-Alcohol Intermediate
- Room Temperature, 48h
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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